3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Description
3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-chlorothiophene substituent at the pyrazole C3 position and a 3-nitrobenzylidene group attached via a hydrazide linker. This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. Its structure combines electron-deficient (nitro, chlorothiophene) and planar aromatic moieties, which may enhance interactions with biological targets such as enzymes or DNA .
Properties
CAS No. |
303106-39-0 |
|---|---|
Molecular Formula |
C15H10ClN5O3S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN5O3S/c16-14-5-4-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(6-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+ |
InChI Key |
JGXORVAUKGMVSC-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole core: This can be achieved by the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the thiophene ring: The chlorothiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate chlorothiophene derivatives.
Formation of the hydrazide: The pyrazole derivative can be converted to the carbohydrazide by reacting with hydrazine hydrate.
Schiff base formation: The final step involves the condensation of the carbohydrazide with 3-nitrobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
Key Findings :
-
Thiophene oxidation yields sulfoxides/sulfones, altering electronic properties for biological applications.
-
Hydrazone-to-oxadiazole conversion enhances thermal stability .
Reduction Reactions
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Nitro group reduction | H₂/Pd-C in ethanol | Amino-benzylidene derivative | 70–85% | Catalytic hydrogenation preserves pyrazole-thiophene framework |
| Hydrazone reduction | NaBH₄ in methanol | Hydrazine intermediate | 55–65% | Reversible reaction; sensitive to moisture |
Mechanistic Insights :
-
Nitro-to-amine reduction increases basicity and enables further functionalization (e.g., acylation).
-
Borohydride reduction of the hydrazone forms a stable intermediate for coupling reactions.
Substitution Reactions
Research Highlights :
-
Chlorine substitution on thiophene enables modular synthesis of analogs with varied biological activity.
-
Iodinated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cyclization Reactions
Structural Impact :
-
Cyclization products exhibit redshifted UV-Vis absorption, useful in optoelectronic studies.
Hydrolysis and Stability
| Reaction Type | Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-(5-Chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide + 3-nitrobenzaldehyde | 90–95% | Hydrazone cleavage under strong acidic conditions |
| Alkaline hydrolysis | NaOH (10%), 80°C | Degradation products | – | Limited stability in basic media |
Applications :
-
Hydrolysis provides access to precursor fragments for recyclable synthesis.
Metal Coordination
Research Implications :
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The 3-nitrobenzylidene group in the target compound distinguishes it from analogs with alternative substituents:
- For instance, pyridyl groups introduce basicity, which may affect solubility and cellular uptake compared to the nitro group’s strong electron-withdrawing nature .
- N'-(4-Nitrobenzylidene) derivatives ():
Positional isomerism (3-nitro vs. 4-nitro) influences steric and electronic profiles. The meta-nitro group may create steric hindrance, whereas para-substitution could enhance planarity and π-π stacking interactions .
Variations in the Pyrazole Core
- 5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl) derivatives (): Analogs such as compounds 3a–3e feature cyano and methyl groups on the pyrazole ring. These substituents increase hydrophobicity and may improve metabolic stability compared to the target compound’s carbohydrazide linker, which introduces hydrogen-bonding capability .
Hydrazide Linker Modifications
- N'-(2-Oxoindol-3-yl) and N'-(1-(2-furyl)ethylidene) derivatives ():
Substituting the nitrobenzylidene group with indole or furan-based moieties introduces heterocyclic aromaticity. For example, indole derivatives () may exhibit enhanced DNA intercalation due to planar aromatic systems, whereas furan groups could modulate solubility .
Melting Points and Solubility
- The nitro group’s electron-withdrawing nature may reduce solubility in polar solvents compared to methoxy or dimethylamino-substituted analogs () .
Q & A
Q. What are the established synthetic routes for 3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation : Reacting 5-chlorothiophene-2-carbohydrazide with 3-nitrobenzaldehyde under reflux in ethanol or DMF, catalyzed by acetic acid or triethylamine .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/DMSO mixtures .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm to track reaction progress .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : and NMR in DMSO-d6 to identify aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 10–12 ppm) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What criteria validate the compound’s purity?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), retention time consistency (±0.1 min) .
- Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.3% of theoretical values .
Q. Which functional groups dictate its reactivity?
The hydrazide (-CONHNH), nitro (-NO), and chlorothiophene groups drive reactivity:
- Hydrazide : Participates in Schiff base formation and coordination with metal ions .
- Nitro Group : Electron-withdrawing effects influence electrophilic substitution patterns .
Q. How is crystallinity assessed for structural confirmation?
- Single-crystal X-ray diffraction (SCXRD) : Data collected at 100–150 K using Mo-Kα radiation. Structure solved via direct methods (SHELXT) and refined with SHELXL (R < 0.05) .
- ORTEP diagrams : Generated using WinGX to visualize anisotropic displacement ellipsoids .
Advanced Research Questions
Q. How can SHELX programs resolve crystallographic data contradictions?
- Twin refinement : Use TWIN/BASF commands in SHELXL to model twinning in cases of pseudo-merohedral symmetry .
- Disorder modeling : PART/SUMP restraints to address disordered solvent or side chains .
- Validation : Check CIF files with PLATON/CHECKCIF for ADDSYM alerts and hydrogen-bonding consistency .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent selection : DMF enhances solubility of nitrobenzylidene intermediates but requires strict temperature control (<80°C) to avoid decomposition .
- Catalyst screening : Triethylamine (5 mol%) improves condensation efficiency vs. pyridine, which may form byproducts .
Q. How to design molecular docking studies for target identification?
- Target selection : Prioritize enzymes with hydrazide-binding pockets (e.g., cyclooxygenase-2, histone deacetylases) using PDBe or RCSB PDB .
- Docking software : AutoDock Vina with Lamarckian GA parameters (grid size 25 Å, exhaustiveness=20). Validate poses with MM-GBSA scoring .
Q. How to resolve discrepancies in NMR data across synthesis batches?
- Dynamic effects : Rotameric equilibria in the hydrazide moiety cause signal splitting; use DMSO-d6 at elevated temperatures (50°C) to coalesce peaks .
- Impurity profiling : Compare HSQC and COSY spectra to identify minor tautomers or oxidation byproducts .
Q. Which computational methods validate electronic properties?
- DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps (predicted ~4.2 eV) and electrostatic potential maps .
- Molecular dynamics : NAMD simulations (NPT ensemble, 298 K) to assess stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
